Cas no 1804009-90-2 (5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine)

5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine
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- インチ: 1S/C9H7F3N2O/c1-5-3-7(4-13)8(14-6(5)2)15-9(10,11)12/h3H,1-2H3
- InChIKey: IJECXDXAZDKZPX-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=C(C#N)C=C(C)C(C)=N1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 270
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 45.9
5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026003231-250mg |
5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine |
1804009-90-2 | 97% | 250mg |
$673.20 | 2022-04-02 | |
Alichem | A026003231-500mg |
5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine |
1804009-90-2 | 97% | 500mg |
$1,048.60 | 2022-04-02 | |
Alichem | A026003231-1g |
5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine |
1804009-90-2 | 97% | 1g |
$1,696.80 | 2022-04-02 |
5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridineに関する追加情報
Introduction to 5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine (CAS No. 1804009-90-2)
5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine, identified by its CAS number 1804009-90-2, is a significant compound in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a nitrogen atom in its ring structure. The presence of various functional groups, such as the cyano group (-CN), dimethyl groups (-CH₃), and trifluoromethoxy group (-O-CF₃), makes this molecule particularly interesting for its potential applications in synthetic chemistry and drug development.
The cyano group in the molecular structure of 5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine contributes to its reactivity and utility in various chemical transformations. Cyano-substituted pyridines are widely studied due to their ability to participate in nucleophilic addition reactions, forming new bonds with a range of substrates. This property is particularly valuable in the synthesis of more complex molecules, including pharmaceutical intermediates.
The dimethyl groups at the 2 and 3 positions of the pyridine ring enhance the steric hindrance around these positions, which can influence the compound's interactions with biological targets. This steric effect is crucial in medicinal chemistry, as it can modulate the binding affinity and selectivity of a molecule when interacting with enzymes or receptors.
The trifluoromethoxy group is another key feature of this compound. The introduction of fluorine atoms into organic molecules is a common strategy in drug design due to the unique electronic properties of fluorine. Fluorinated compounds often exhibit improved metabolic stability, enhanced lipophilicity, and altered binding interactions with biological targets. In particular, trifluoromethoxy-substituted pyridines have been explored for their potential as bioactive molecules, with applications ranging from antiviral agents to anticancer drugs.
Recent research has highlighted the importance of fluorinated pyridines in medicinal chemistry. For instance, studies have demonstrated that compounds containing trifluoromethoxy groups can exhibit potent activity against various diseases by interacting with specific biological pathways. The combination of cyano, dimethyl, and trifluoromethoxy groups in 5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine makes it a versatile building block for the synthesis of novel therapeutic agents.
In addition to its pharmaceutical applications, 5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine has shown promise in agrochemical research. Pyridine derivatives are commonly used as intermediates in the synthesis of pesticides and herbicides due to their ability to interfere with essential biological processes in pests. The unique functional groups present in this compound make it a valuable candidate for developing new agrochemicals that are effective yet environmentally friendly.
The synthesis of 5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to construct the desired molecular framework efficiently. The growing interest in this compound underscores the need for robust synthetic methodologies that can be scaled up for industrial production.
One of the most compelling aspects of 5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine is its potential as a lead compound for drug discovery. By modifying its structure or incorporating it into larger molecular frameworks, researchers can explore new therapeutic avenues. The compound's ability to serve as a scaffold for further chemical modifications makes it an attractive candidate for high-throughput screening campaigns aimed at identifying novel bioactive molecules.
The role of computational chemistry and molecular modeling has been increasingly important in understanding the properties and potential applications of 5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine. These tools allow researchers to predict how the compound will interact with biological targets at an atomic level, providing insights that guide experimental design and optimization efforts. By leveraging computational methods alongside traditional wet chemistry approaches, scientists can accelerate the discovery process significantly.
In conclusion, 5-Cyano-2,3-dimethyl-6-(trifluoromethoxy)pyridine (CAS No. 1804009-90-2) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features—comprising a cyano group (-CN), dimethyl groups (-CH₃), and trifluoromethoxy group (-O-CF₃)—make it a valuable building block for synthesizing novel bioactive molecules. The growing body of research on fluorinated pyridines further highlights its importance as a lead compound for drug discovery efforts aimed at addressing various diseases.
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